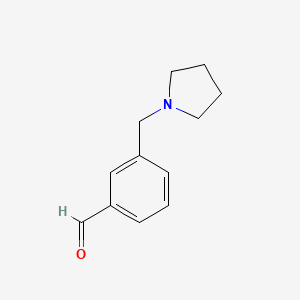

3-(Pyrrolidin-1-ylmethyl)benzaldehyde

Descripción general

Descripción

3-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H15NO. It consists of a benzaldehyde moiety substituted with a pyrrolidin-1-ylmethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(Pyrrolidin-1-ylmethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: 3-(Pyrrolidin-1-ylmethyl)benzoic acid.

Reduction: 3-(Pyrrolidin-1-ylmethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives, depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Pyrrolidin-1-ylmethyl)benzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The aldehyde group can undergo nucleophilic attack, leading to the formation of alcohols or amines.

- Condensation Reactions : It can react with other carbonyl compounds to form more complex molecules.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activity, particularly in the development of therapeutic agents. Its applications include:

- Anticancer Agents : Compounds derived from this aldehyde have been studied for their potential as anticancer drugs due to their ability to inhibit specific cancer cell lines.

- Neuroactive Compounds : The structure allows for interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Biological Research

The compound is employed in proteomics and other biological studies to investigate protein interactions and functions. Notable applications include:

- Protein Binding Studies : Its ability to bind selectively to certain proteins aids in understanding cellular mechanisms and disease pathways.

- Enzyme Inhibition : Research has shown that it can modulate enzyme activity, providing insights into metabolic processes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as therapeutic agents.

Case Study 2: Neuroactive Potential

Research focused on the neuroactive properties of this compound demonstrated its ability to modulate neurotransmitter release in neuronal cultures. This finding supports its potential application in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for certain molecular targets, contributing to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3-(Pyrrolidin-1-ylmethyl)benzoic acid: An oxidized derivative of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde.

3-(Pyrrolidin-1-ylmethyl)benzyl alcohol: A reduced derivative of this compound.

4-(Pyrrolidin-1-ylmethyl)benzaldehyde: A positional isomer with the pyrrolidin-1-ylmethyl group at the fourth position.

Uniqueness

This compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The position of the pyrrolidin-1-ylmethyl group on the benzaldehyde ring also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Actividad Biológica

3-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, potential therapeutic applications, and underlying mechanisms based on available research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a benzaldehyde moiety, giving it unique chemical properties that contribute to its biological activity. The molecular formula is CHN O, and it is synthesized through methods such as reductive amination and Friedel-Crafts acylation .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. Similar pyrrolidine derivatives have shown significant activity against various pathogens, indicating a possible role for this compound in combating infections .

- Anticancer Potential : Compounds structurally related to this compound have demonstrated anticancer properties. For instance, para-substituted variants have shown effectiveness against cancer cell lines, suggesting that this compound may also possess similar capabilities .

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to therapeutic effects, particularly in the context of drug discovery.

The biological activity of this compound is likely mediated through several mechanisms:

- Protein Binding : The structure allows for binding to various proteins, which can inhibit or modify their functions.

- Membrane Interaction : Similar compounds have been shown to disrupt bacterial membranes, leading to cell death. This suggests that this compound may affect microbial viability through similar pathways .

- Synergistic Effects with Antibiotics : Some studies indicate that benzaldehyde derivatives can enhance the efficacy of standard antibiotics by altering bacterial membrane permeability, which could be relevant for this compound as well .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential antibacterial effects | |

| Anticancer | Possible anticancer properties | |

| Enzyme Modulation | May modulate enzyme activity |

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of pyrrolidine derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations (MIC values < 0.025 mg/mL), suggesting that this class of compounds could be effective in treating bacterial infections .

Future Directions

While initial findings are promising, further research is essential to fully understand the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced activity and reduced toxicity.

Propiedades

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,10H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHOLQHPKIDQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594622 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-42-0 | |

| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.